trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate
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Overview
Description
Trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate typically involves multi-step organic synthesis. The process may include:
Formation of the cyclopenta[g]quinazolin ring: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the prop-2-ynylamino group: This step may involve nucleophilic substitution reactions.
Attachment of the benzoyl group: This step could involve acylation reactions.
Formation of the butanoyl and pentanedioate groups: These steps may involve esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohols.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Biomolecular Interactions: It can be used to study interactions with proteins and nucleic acids.
Medicine
Drug Development: The compound can be a lead compound for developing new pharmaceuticals.
Therapeutic Applications: It may have potential therapeutic effects for certain diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may:
Bind to active sites: of enzymes, inhibiting their activity.
Interact with receptors: on cell surfaces, modulating signal transduction pathways.
Bind to nucleic acids: , affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- Trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]hexanedioate
- Trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]butanedioate
Uniqueness
The uniqueness of trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate lies in its specific structure, which imparts unique chemical and biological properties. Its multiple functional groups allow for diverse chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.
Properties
Molecular Formula |
C32H30N5Na3O10 |
---|---|
Molecular Weight |
713.6 g/mol |
IUPAC Name |
trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate |
InChI |
InChI=1S/C32H33N5O10.3Na/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41;;;/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43);;;/q;3*+1/p-3/t22-,23+,25?;;;/m1.../s1 |
InChI Key |
JMUBAMVCKZFETQ-LSNIKCRKSA-K |
Isomeric SMILES |
C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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